2,3-Diethylpyridine
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Overview
Description
2,3-Diethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. It is a colorless liquid with a strong odor and is widely used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 2,3-Diethylpyridine is not well understood. However, it is believed to act as a chelating agent, which can bind to metal ions and form stable complexes. It can also act as a nucleophile, which can attack electrophilic centers in organic compounds.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2,3-Diethylpyridine. However, it has been reported to have antioxidant properties and can protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues.
Advantages And Limitations For Lab Experiments
One advantage of using 2,3-Diethylpyridine in lab experiments is its high stability, which allows for accurate and reproducible results. Additionally, it is readily available and relatively inexpensive. However, one limitation is its strong odor, which can be unpleasant and potentially harmful if inhaled in large quantities.
Future Directions
There are various future directions for the use of 2,3-Diethylpyridine in scientific research. One direction is the development of new synthetic methods for the production of 2,3-Diethylpyridine and its derivatives. Another direction is the exploration of its potential as a catalyst in various organic reactions. Additionally, the investigation of its biological properties and potential medical applications is an area of interest for future research.
Synthesis Methods
2,3-Diethylpyridine can be synthesized using a variety of methods. One common method is the reaction of 2,3-dichloropyridine with diethylamine in the presence of a catalyst such as triethylamine. The reaction yields 2,3-Diethylpyridine as the main product. Another method involves the reaction of acetaldehyde, ammonia, and ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction yields 2,3-Diethylpyridine as a byproduct.
Scientific Research Applications
2,3-Diethylpyridine is widely used in various scientific research applications. It is used as a ligand in coordination chemistry and catalysis. It is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 2,3-Diethylpyridine is used in the development of new materials for electronic and optical applications.
properties
CAS RN |
103039-56-1 |
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Product Name |
2,3-Diethylpyridine |
Molecular Formula |
C9H13N |
Molecular Weight |
135.21 g/mol |
IUPAC Name |
2,3-diethylpyridine |
InChI |
InChI=1S/C9H13N/c1-3-8-6-5-7-10-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
YXZUDXLWSOZHFN-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=CC=C1)CC |
Canonical SMILES |
CCC1=C(N=CC=C1)CC |
synonyms |
Pyridine, 2,3-diethyl- (6CI,9CI) |
Origin of Product |
United States |
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